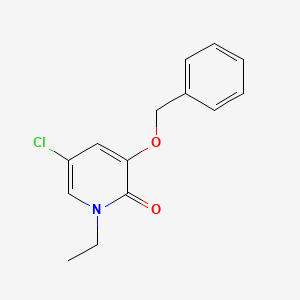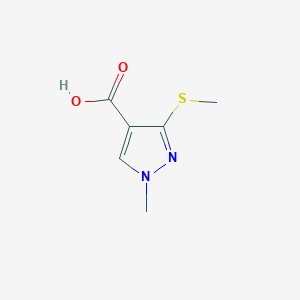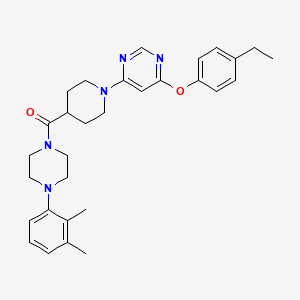
2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride” is a chemical compound with a molecular weight of 168.2 . Its IUPAC name is 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-9-10(6)3/h4-5H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid . Its properties can be further analyzed using its InChI code .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazole derivatives, including those similar in structure to 2-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochloride, have been extensively studied for their application as corrosion inhibitors. These compounds exhibit significant effectiveness in protecting steel from corrosion in acidic environments. The mechanism involves the adsorption of these compounds onto the metal surface, forming a protective layer that reduces the rate of corrosion. This application is particularly relevant in industries where metal components are exposed to harsh chemical environments, necessitating the use of corrosion inhibitors to extend the lifespan of these components (Herrag et al., 2007).
Synthetic Chemistry
Pyrazole derivatives are also key intermediates in the synthesis of complex molecules. Research has shown that these compounds can be utilized in the synthesis of various heterocyclic compounds, which have applications ranging from materials science to pharmaceuticals. For example, the transformation of pyrazole derivatives into other compounds through reactions such as condensation, cyclization, and formylation demonstrates the versatility of these molecules in synthetic organic chemistry. These reactions enable the creation of novel compounds with potential applications in drug development and material properties enhancement (El’chaninov et al., 2018).
Materials Science
In materials science, pyrazole derivatives have been explored for their fluorescent properties. Certain pyrazole compounds have been synthesized and found to exhibit fluorescence when exposed to ultraviolet radiation. This property can be leveraged in the development of fluorescent markers, sensors, and optical materials. The study of these compounds contributes to the broader field of photophysics and photochemistry, with potential applications in bioimaging, diagnostics, and the development of novel photonic materials (Hasan et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)6-3-4-8-9(6)2;/h3-5H,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJVDJBEWJIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)





![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)